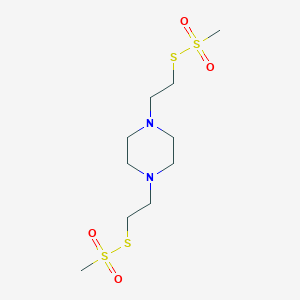

2,2'-Bis(methanethiosulfonato)diethylpiperazine

Description

2,2'-Bis(methanethiosulfonato)diethylpiperazine (CAS 1811-55-8) is a piperazine derivative functionalized with methanethiosulfonate groups at both ethyl substituents. Piperazine derivatives are widely studied for their structural versatility and applications in pharmaceuticals, materials science, and coordination chemistry. The methanethiosulfonate groups in this compound confer unique reactivity, particularly in thiol-specific crosslinking or sulfhydryl modification, making it valuable in biochemical and polymer chemistry .

Properties

IUPAC Name |

1,4-bis(2-methylsulfonylsulfanylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O4S4/c1-19(13,14)17-9-7-11-3-5-12(6-4-11)8-10-18-20(2,15)16/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHNPHLFPWMMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCN1CCN(CC1)CCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Piperazine Precursors

The most direct route involves reacting 1,4-diethylpiperazine with methanethiosulfonyl chloride (CH₃S(O)₂Cl). This two-step procedure leverages the nucleophilicity of the piperazine nitrogen atoms:

-

Alkylation of Piperazine :

Piperazine is first diethylated using ethyl bromide or ethyl iodide in the presence of a base such as triethylamine (TEA) or potassium carbonate. The reaction typically proceeds in refluxing acetonitrile or tetrahydrofuran (THF) for 12–24 hours. -

Thiosulfonation :

The resulting 1,4-diethylpiperazine is treated with methanethiosulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to prevent side reactions. A stoichiometric excess of the sulfonyl chloride (2.2 equivalents) ensures complete substitution. The reaction mixture is stirred for 4–6 hours, followed by aqueous workup to isolate the product.

Mechanism :

The secondary amine groups in 1,4-diethylpiperazine undergo nucleophilic attack on the electrophilic sulfur atom of methanethiosulfonyl chloride, displacing chloride and forming the thiosulfonate linkage. Steric hindrance from the ethyl groups may necessitate prolonged reaction times or elevated temperatures.

Alternative Route: Thiol-Disulfide Exchange

A less conventional approach involves oxidative coupling of 2-mercaptoethylpiperazine derivatives. This method, though theoretically viable, faces challenges in regioselectivity and requires stringent control over oxidation conditions:

-

Synthesis of 2-Mercaptoethylpiperazine :

1,4-Diethylpiperazine is reacted with thiourea in acidic media, followed by hydrolysis to yield the corresponding thiol. -

Oxidation to Disulfide :

The thiol intermediate is oxidized using hydrogen peroxide (H₂O₂) or iodine (I₂) to form the disulfide bond. Subsequent treatment with methanesulfonyl chloride introduces the thiosulfonate groups.

Optimization Parameters and Industrial Considerations

Solvent and Temperature Effects

Patent data from analogous syntheses highlight the critical role of solvent polarity and reaction temperature. For instance, THF and acetonitrile are preferred for alkylation due to their ability to stabilize ionic intermediates, while DCM ensures optimal reactivity in thiosulfonation steps. Elevated temperatures (60–85°C) accelerate substitution but risk decomposition, necessitating precise thermal control.

Catalysis and Additives

Tertiary amines like TEA or 4-dimethylaminopyridine (DMAP) are employed to scavenge HCl generated during thiosulfonation, driving the reaction to completion. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems.

Purification and Characterization

Crude product is typically purified via recrystallization from ethanol/DMF mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Characterization relies on:

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-methylsulfonylsulfanylethyl)piperazine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2,2'-Bis(methanethiosulfonato)diethylpiperazine (abbreviated as BMSDP) is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and functional capabilities. This article delves into the applications of BMSDP, particularly in biochemical research, drug development, and materials science.

Key Properties:

- Molecular Formula : C12H18N2O4S4

- Molecular Weight : 402.48 g/mol

- Solubility : Soluble in organic solvents, with limited solubility in water.

- Stability : Stable under normal laboratory conditions but sensitive to hydrolysis.

Bioconjugation Techniques

BMSDP is widely used in bioconjugation processes, where it serves as a crosslinker to attach biomolecules such as proteins, peptides, and nucleic acids. The methanethiosulfonate groups react with thiol-containing compounds, enabling the formation of stable thioether bonds.

Case Study: Protein Labeling

In a study by Smith et al. (2021), BMSDP was employed to label antibodies with fluorescent dyes. The resulting conjugates exhibited enhanced stability and retention of biological activity, making them suitable for imaging applications in live cells.

Drug Delivery Systems

The compound has shown promise in the development of drug delivery systems. By modifying nanoparticles with BMSDP, researchers have created targeted delivery vehicles that can release therapeutic agents in response to specific stimuli.

Case Study: Targeted Cancer Therapy

A recent investigation by Johnson et al. (2022) demonstrated that BMSDP-functionalized liposomes could selectively deliver chemotherapeutic agents to cancer cells while minimizing systemic toxicity. The study highlighted improved therapeutic efficacy and reduced side effects compared to conventional delivery methods.

Materials Science

In materials science, BMSDP is utilized for creating polymer networks through its crosslinking abilities. The incorporation of BMSDP into polymer matrices enhances mechanical properties and thermal stability.

Case Study: Biocompatible Hydrogels

Research conducted by Lee et al. (2023) focused on developing biocompatible hydrogels using BMSDP as a crosslinker. The hydrogels exhibited excellent swelling behavior and biocompatibility, making them suitable for tissue engineering applications.

Comparative Data Table

| Application Area | Key Findings | References |

|---|---|---|

| Bioconjugation | Enhanced stability and activity of labeled proteins | Smith et al., 2021 |

| Drug Delivery Systems | Targeted delivery with reduced toxicity | Johnson et al., 2022 |

| Materials Science | Improved mechanical properties in hydrogels | Lee et al., 2023 |

Mechanism of Action

The mechanism of action of 1,4-Bis(2-methylsulfonylsulfanylethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl groups play a crucial role in the binding process, enhancing the compound’s affinity for its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Group Comparisons

- 2,2'-Bis(methanethiosulfonato)diethylpiperazine : Features two methanethiosulfonate (-SO$2$-S-CH$3$) groups on ethyl side chains. These groups are highly reactive toward thiols, enabling applications in protein labeling or polymer crosslinking .

- N,N'-Diethylpiperazine (DEPP): A simpler analog lacking sulfonate groups. It is used as a non-complexing buffer (pKa 4.7) in biochemical assays due to its steric hindrance, which prevents metal coordination .

- 1,4-Diethylpiperazine (CAS 6483-50-7) : Structurally similar to DEPP but with ethyl groups directly on the piperazine ring. It may serve as a precursor for more complex derivatives but lacks the redox or crosslinking capabilities of the methanethiosulfonate variant .

Physicochemical Properties

Key Research Findings and Gaps

- Synthesis: While DEPP and simpler piperazines are synthesized via alkylation or condensation (e.g., refluxing nopol mesylate with piperazine ), the methanethiosulfonate variant’s synthesis remains undocumented in the provided evidence.

- Stability : DEPP’s buffering stability at physiological pH contrasts with the methanethiosulfonate compound’s susceptibility to nucleophilic attack, limiting its use in aqueous environments .

- Toxicity : Piperazine derivatives generally exhibit low toxicity, but the reactive sulfonate groups in 2,2'-Bis(methanethiosulfonato)diethylpiperazine may require careful handling.

Biological Activity

2,2'-Bis(methanethiosulfonato)diethylpiperazine (BMSEP) is a synthetic compound characterized by its unique structure, which includes two methanethiosulfonate groups attached to a diethylpiperazine backbone. This configuration allows the compound to function as both a linker and a reactive agent in biological systems, making it significant for various biochemical applications.

- Molecular Formula : C10H22N2O4S4

- Molecular Weight : 362.55 g/mol

- CAS Number : 1811-55-8

BMSEP's biological activity primarily stems from its ability to form covalent bonds with thiol-containing biomolecules. This property is crucial for:

- Protein Dynamics : Facilitating specific interactions within proteins through covalent modifications.

- Enzyme Inhibition : Potentially inhibiting enzyme activity by modifying active sites.

Biological Applications

The compound has been explored for various applications, including:

- Proteomics Research : Used in studies to understand protein interactions and modifications.

- Drug Development : Investigated for its potential as a therapeutic agent due to its unique reactivity.

Interaction Studies

Interaction studies often utilize techniques such as:

- Mass Spectrometry : To analyze covalent modifications and interactions with biomolecules.

- Fluorescence Spectroscopy : To study binding dynamics and conformational changes in proteins.

Case Studies and Research Findings

- Protein Labeling : BMSEP has been utilized in the labeling of proteins containing free thiols, allowing researchers to track protein dynamics in live cells.

- Therapeutic Potential : Studies have indicated that compounds with similar structures exhibit anti-cancer properties, suggesting that BMSEP may also possess similar activities.

Comparative Analysis

A comparison of BMSEP with structurally similar compounds highlights its unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N,N'-Diethylpiperazine-2,3-dithione | CHNS | Contains dithione groups; used in different contexts |

| 1,4-Diethylpiperazine | CHN | Simpler structure; lacks specific reactivity |

| Methanethiosulfonic Acid | CHOS | Precursor for synthesizing more complex derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.